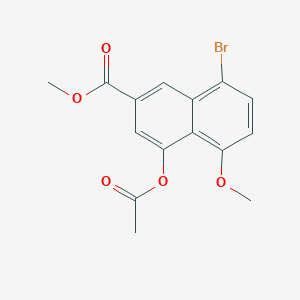
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with acetyloxy, bromo, and methoxy groups
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester typically involves multiple steps, starting from naphthalene derivatives. The key steps include:
Bromination: Introduction of a bromine atom at the 8th position of the naphthalene ring.
Methoxylation: Addition of a methoxy group at the 5th position.
Acetylation: Introduction of an acetyloxy group at the 4th position.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester include:
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.
2-Naphthalenecarboxylic acid, 8-bromo-5-methoxy-, methyl ester:
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, methyl ester: Lacks the bromine atom, leading to variations in its reactivity and biological activity.
Properties
Molecular Formula |
C15H13BrO5 |
|---|---|
Molecular Weight |
353.16 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-bromo-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13BrO5/c1-8(17)21-13-7-9(15(18)20-3)6-10-11(16)4-5-12(19-2)14(10)13/h4-7H,1-3H3 |
InChI Key |
AQQYEUMUCYEUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C(C=CC(=C12)OC)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















